1-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-(3-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one
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Overview
Description
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Synthesis Analysis
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This would describe the molecular structure of the compound, including bond lengths and angles, as well as any notable structural features.Chemical Reactions Analysis
This would outline the chemical reactions that the compound can undergo, including any catalysts required and the products formed.Physical And Chemical Properties Analysis
This would list the physical and chemical properties of the compound, such as melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Chemical Synthesis and Structural Characterization
Compounds with related structures have been synthesized and characterized, emphasizing the importance of such molecules in the development of new chemical entities with potential applications in various domains, including pharmaceuticals and materials science. For example, the reactions of certain pyrrol-2-ones with hydrazine, phenylhydrazine, and hydroxylamine lead to new compounds with potential biological activity or material properties (Gein & Mar'yasov, 2015). Similarly, the structural characterization of isostructural thiazoles has been conducted to understand their crystallographic properties, which is essential for the design of compounds with specific physical or chemical properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Biological Activity
Derivatives of pyrrol-2-one and related structures have been evaluated for their biological activities, including antimicrobial and anti-inflammatory effects. The synthesis and evaluation of thiazolopyrimidine derivatives, for example, have shown significant biological activities, which suggests potential pharmaceutical applications for similar compounds (Selvam, Karthik, Palanirajan, & Ali, 2012). This indicates that compounds with related structures could be explored for their potential as new therapeutic agents.
Material Science Applications
Compounds with intricate organic frameworks are also explored for their properties as materials, such as their use in sensor technologies or as components in electronic devices. The photophysical and physicochemical properties of certain pyrazoline derivatives, for instance, have been investigated for their potential as fluorescent chemosensors, highlighting the utility of these compounds in detecting metal ions or other analytes (Khan, 2020).
Safety And Hazards
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Future Directions
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I hope this general outline is helpful, and I apologize for not being able to provide more specific information on the compound you’re interested in. If you have any other questions or need further assistance, feel free to ask!
properties
IUPAC Name |
1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O4S/c1-12-9-13(2)19-17(10-12)32-24(26-19)27-20(14-5-3-6-15(25)11-14)18(22(29)23(27)30)21(28)16-7-4-8-31-16/h3-11,20,29H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWMHFYHGMWJQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-(3-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one |
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